molecular formula C10H14N8O2S B14408758 Dinitrosocimetidine CAS No. 82038-92-4

Dinitrosocimetidine

Cat. No.: B14408758
CAS No.: 82038-92-4
M. Wt: 310.34 g/mol
InChI Key: RVBORITULVDDMB-UHFFFAOYSA-N
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Description

Dinitrosocimetidine is a nitrosated derivative of cimetidine, a drug widely used for treating stomach ulcers. This compound has garnered attention due to its mutagenic properties and potential implications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinitrosocimetidine is synthesized by nitrosating cimetidine in the presence of nitrite under mild acidic conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the efficient and safe production of the compound. Advanced analytical techniques, such as mass spectrometry, are employed to monitor the levels of nitrosamines and ensure product quality .

Chemical Reactions Analysis

Types of Reactions

Dinitrosocimetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler amine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its higher mutagenic or clastogenic effects at lower concentrations compared to mononitrosocimetidine . This makes it a valuable compound for studying the effects of nitrosation on molecular structures and genetic mutations.

Properties

CAS No.

82038-92-4

Molecular Formula

C10H14N8O2S

Molecular Weight

310.34 g/mol

IUPAC Name

2-cyano-1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1,3-dinitrosoguanidine

InChI

InChI=1S/C10H14N8O2S/c1-8-9(14-7-13-8)5-21-4-3-18(16-20)10(12-6-11)17(2)15-19/h7H,3-5H2,1-2H3,(H,13,14)

InChI Key

RVBORITULVDDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCN(C(=NC#N)N(C)N=O)N=O

Origin of Product

United States

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